molecular formula C17H21NO3 B2380391 Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034291-91-1

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2380391
CAS No.: 2034291-91-1
M. Wt: 287.359
InChI Key: DOMKCBVOLDAXDM-UHFFFAOYSA-N
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Description

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the phenylacetyl group via an acylation reaction. The final step involves esterification to introduce the methyl ester group. Reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the spirocyclic core or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studies of spirocyclic chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate: Another spirocyclic compound with similar structural features.

    Spirocyclic oxindoles: A class of compounds with a spirocyclic core and diverse biological activities.

Uniqueness

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate is unique due to its specific combination of a spirocyclic core and a phenylacetyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-21-16(20)14-12-17(14)7-9-18(10-8-17)15(19)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMKCBVOLDAXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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